4-メトキシ-N-メチル-2-ニトロベンゼンアミン

概要

説明

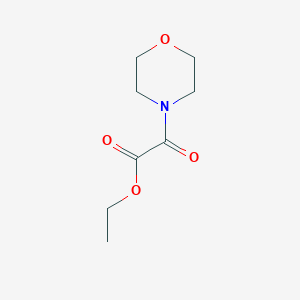

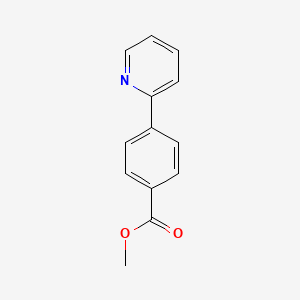

The compound 4-Methoxy-N-methyl-2-nitrobenzenamine is a derivative of nitrobenzene, which is a class of organic compounds characterized by a nitro group (-NO2) attached to a benzene ring. The methoxy and methyl groups are electron-donating substituents, which can influence the chemical behavior of the molecule, particularly in reactions involving electron transfer .

Synthesis Analysis

The synthesis of compounds related to 4-Methoxy-N-methyl-2-nitrobenzenamine often involves the reaction of nitrobenzene derivatives with various reagents. For instance, the photoreduction of nitrobenzenes with electron-donating substituents by amines has been studied, indicating that these compounds can act as photoinitiators for polymerization reactions . Additionally, the synthesis of related compounds such as N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine has been reported, which could provide insights into the synthesis of 4-Methoxy-N-methyl-2-nitrobenzenamine .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methoxy-N-methyl-2-nitrobenzenamine has been characterized using various techniques such as NMR, FT-IR, UV-visible spectroscopy, and X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of 4-Methoxy-N-methyl-2-nitrobenzenamine.

Chemical Reactions Analysis

The chemical behavior of nitrobenzene derivatives is influenced by the substituents on the benzene ring. For example, the presence of electron-donating groups can facilitate the reduction of the nitro group to an amine group . The reactivity of these compounds in the presence of amines and their ability to undergo polymerization reactions has been demonstrated . Moreover, the reaction of nitrogen heterocycles with 4-methoxy-3-nitrobenzyl chloride to give N-(4-methoxy-3-nitrobenzyl) derivatives has been explored, which could be relevant to the reactivity of 4-Methoxy-N-methyl-2-nitrobenzenamine .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are closely related to their molecular structure. The presence of electron-donating groups such as methoxy and methyl can affect properties like reduction potentials and photophysical behavior . The thermal properties of these compounds have also been investigated, providing information on their stability and behavior under different temperature conditions . Additionally, the non-linear optical (NLO) properties of related compounds have been studied, which could suggest potential applications for 4-Methoxy-N-methyl-2-nitrobenzenamine in NLO materials .

科学的研究の応用

染料と顔料の合成

4-メトキシ-N-メチル-2-ニトロベンゼンアミン: は、複雑な染料や顔料の合成に使用されます 。これらの染料は、繊維製造からインク製造まで、幅広い用途があります。この化合物はさまざまな化学反応を起こすことができるため、産業用として特定の特性を持つ着色料を作成する上で貴重な中間体となります。

薬理学的調査

薬理学では、この化合物は潜在的な治療効果を持つ分子の合成における前駆体として役立ちます 。その誘導体は、薬物動態学と薬力学が研究されており、新しい薬剤の開発につながる可能性があります。

農業用化学物質

農業業界では、4-メトキシ-N-メチル-2-ニトロベンゼンアミンが農薬や除草剤の開発に使用されています 。研究者たちは、害虫や雑草の防除におけるその有効性と安全性プロファイルを調査しており、環境への影響を最小限に抑えながら作物の収量増加を目指しています。

材料科学

材料科学者は、4-メトキシ-N-メチル-2-ニトロベンゼンアミンを新規材料の開発に使用することについて調査しています 。その化学構造は、ユニークな機械的および化学的特性を持つ高度なポリマーや複合材料の開発に貢献する可能性があります。

環境科学

環境科学者は、4-メトキシ-N-メチル-2-ニトロベンゼンアミンの分解産物とその環境運命に興味を持っています 。その分解経路を理解することは、生態系への長期的な影響を評価し、環境に優しい化学物質を設計する上で役立ちます。

分析化学

分析化学では、4-メトキシ-N-メチル-2-ニトロベンゼンアミンは、さまざまな分析方法で標準物質または試薬として使用されます 。これは、複雑な混合物中の物質を検出および定量するための新しいアッセイと技術の開発を支援します。

生化学

生化学者は、4-メトキシ-N-メチル-2-ニトロベンゼンアミンと生体分子の相互作用を研究しています 。この研究は、作用の分子メカニズムに関する洞察を提供し、生物医学的応用への道を切り開くことができます。

殺貝活性

この化合物は、水生環境におけるカタツムリの個体数を制御するために使用できる殺貝剤として可能性を示しています 。このようなアプリケーションは、淡水カタツムリによって媒介される住血吸虫症などの病気の管理において特に重要です。

作用機序

Safety and Hazards

4-Methoxy-N-methyl-2-nitrobenzenamine is classified as harmful and an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

将来の方向性

特性

IUPAC Name |

4-methoxy-N-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLKWYWZKYPLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393589 | |

| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3360-79-0 | |

| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3360-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-N-methyl-2-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[4-(dimethylamino)phenyl]-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1307383.png)

![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)

![N-[(benzyloxy)carbonyl]-3-methylvaline](/img/structure/B1307389.png)

![(E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1307399.png)